Tetraamylammonium chloride (TAACl, CAS 4965-17-7) is a symmetrical quaternary ammonium salt featuring four five-carbon (amyl/pentyl) alkyl chains. In industrial and laboratory settings, it is primarily procured as a phase-transfer catalyst (PTC), an advanced electrolyte additive, and a semiclathrate hydrate former. Its C20 molecular structure provides a highly specific lipophilic-hydrophilic balance, positioning it structurally between the more common tetrabutylammonium (C16) and tetrahexylammonium (C24) salts. This intermediate lipophilicity is critical for optimizing organic phase partitioning without inducing the severe emulsion issues typical of longer-chain analogs. Furthermore, its ability to form stable ionic complexes and unique clathrate cage structures makes it a high-value material in gas capture technologies and next-generation aqueous energy storage systems [1].
Substituting TAACl with the ubiquitous tetrabutylammonium chloride (TBACl) or larger tetrahexylammonium chloride (THACl) frequently leads to process failures in specialized applications. In phase-transfer catalysis, TBACl often lacks sufficient lipophilicity to effectively partition highly hydrophilic anions into non-polar organic solvents, stalling reaction kinetics. Conversely, substituting with THACl introduces excessive hydrophobicity, frequently causing intractable emulsions during aqueous workup and complicating product isolation. In materials science, specifically in semiclathrate hydrate formation and electrochemical halogen complexation, the precise steric bulk of the tetraamyl cation is non-interchangeable; TBA cations fail to stabilize the specific four-compartment cavities required for optimal gas capture, and fail to form the specific liquid complexes (e.g., TAACl3) needed to suppress chlorine volatilization in advanced battery systems [1].
In gas capture applications, TAACl acts as a highly effective semiclathrate hydrate former. When compared to pure methane hydrate systems, the addition of an aqueous TAACl solution (0.328 mass fraction) significantly alters the thermodynamic requirements for hydrate stability. Experimental data demonstrates that TAACl decreases the CH4 hydrate equilibrium pressure by 3.00 to 4.60 MPa, representing up to a 40% reduction at equivalent temperatures [1].
| Evidence Dimension | CH4 hydrate equilibrium pressure reduction |
| Target Compound Data | Pressure reduced by 3.00 to 4.60 MPa |
| Comparator Or Baseline | Pure CH4 hydrate (Baseline) |
| Quantified Difference | Up to 40% reduction in equilibrium pressure |
| Conditions | Isochoric pressure-search method, 279.9–292.8 K |
Enables the design of lower-pressure, more cost-effective industrial gas capture and storage systems by significantly reducing the thermodynamic barrier to hydrate formation.
TAACl demonstrates unique utility in stabilizing electrochemically generated chlorine in aqueous batteries. Unlike standard acidic chloride electrolytes that suffer from severe Cl2 volatilization and diffusion, TAACl forms phase-separated ionic liquid complexes (TAACl3 and TAACl5). This complexation allows the battery to retain >99% coulombic efficiency over 3000 cycles at 25 °C, supporting high areal capacities of 7 mAh cm⁻² and enabling a wide operating temperature range from -45 °C to 40 °C[1].
| Evidence Dimension | Coulombic efficiency and cycle life via halogen complexation |
| Target Compound Data | >99% coulombic efficiency over 3000 cycles |
| Comparator Or Baseline | Standard acidic chloride electrolytes without TAACl (Baseline) |
| Quantified Difference | Near-complete suppression of chlorine volatilization, extending cycle life to >3000 cycles |
| Conditions | MoO3 anode, acidic chloride electrolyte, -45 °C to 40 °C operating range |
Solves critical chlorine volatilization and disproportionation issues, making TAACl a crucial enabler for next-generation, wide-temperature aqueous halogen batteries.
In phase-transfer catalysis, the carbon chain length of the quaternary ammonium salt dictates its partition coefficient between aqueous and organic phases. TAACl (C20) provides an intermediate lipophilicity that bridges the gap between TBACl (C16) and THACl (C24). While TBACl often fails to adequately extract highly hydrophilic anions into non-polar solvents, TAACl achieves higher organic-phase extraction efficiency. Crucially, it does so without inducing the severe, yield-destroying emulsions during aqueous workup that are characteristic of the more hydrophobic THACl [1].
| Evidence Dimension | Alkyl chain length and organic phase partitioning |
| Target Compound Data | Intermediate partition coefficient (C20 structure) |
| Comparator Or Baseline | TBACl (C16) and THACl (C24) |
| Quantified Difference | Higher extraction efficiency than TBACl; lower emulsion formation than THACl |
| Conditions | Liquid-liquid biphasic organic synthesis and aqueous workup |
Prevents reaction bottlenecks in biphasic synthesis where TBACl partitioning is too low, while ensuring reliable phase separation during industrial scale-up.
Based on its ability to reduce methane hydrate equilibrium pressures by up to 40%, TAACl is highly recommended for pilot and industrial gas capture facilities. It is particularly suited for capturing CH4, CO2, and N2 under milder thermodynamic conditions than those required for pure gas hydrates, significantly lowering compression costs [1].
TAACl is the optimal quaternary ammonium salt for stabilizing electrochemically generated chlorine in advanced aqueous batteries. Its ability to form phase-separated liquid complexes (TAACl3) ensures >99% coulombic efficiency and long cycle life, making it an essential electrolyte additive for grid-scale energy storage R&D [2].
In biphasic reactions where standard tetrabutylammonium salts fail to drive sufficient reactant into the organic phase, TAACl serves as the ideal step-up catalyst. It is particularly valuable in pharmaceutical intermediate synthesis where avoiding post-reaction emulsions is critical for maintaining high yield and process throughput [3].
Corrosive;Irritant